molecular formula C24H30O6 B136059 Meprednisone Acetate CAS No. 1106-03-2

Meprednisone Acetate

Cat. No.: B136059
CAS No.: 1106-03-2
M. Wt: 414.5 g/mol
InChI Key: RZAMUHXEOMZXET-ABQXZQTJSA-N
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Description

Meprednisone acetate is a synthetic glucocorticoid, a class of steroid hormones known for their anti-inflammatory and immunosuppressive properties. It is a methylated derivative of prednisone and is used in various medical applications due to its potent effects on the immune system and inflammation .

Mechanism of Action

Target of Action

Meprednisone Acetate is a prodrug of Meprednisone . It is a glucocorticoid, a class of corticosteroids, which are a type of steroid hormones . Glucocorticoids interact with the glucocorticoid receptor, a type of nuclear receptor, which is present inside most cells of the body. The primary role of glucocorticoids is to reduce inflammation and suppress the immune system .

Mode of Action

This binding forms a complex that can enter the cell nucleus and bind to DNA. This binding regulates the transcription of specific genes, altering the production of proteins and leading to an anti-inflammatory and immunosuppressive effect .

Biochemical Pathways

They can inhibit the production of pro-inflammatory proteins and stimulate the production of anti-inflammatory proteins. This leads to a decrease in inflammation and a suppression of the immune response .

Pharmacokinetics

Glucocorticoids are typically well absorbed when taken orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of this compound’s action is a reduction in inflammation and a suppression of the immune response . This can be beneficial in treating a variety of conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, and asthma .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy . Additionally, individual patient characteristics such as age, sex, body weight, and genetic factors can influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meprednisone acetate involves several steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production is carried out in compliance with pharmaceutical standards to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Meprednisone acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Meprednisone acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Used in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory and immunosuppressive effects.

    Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Prednisone: A precursor to prednisolone, used for similar medical applications.

    Prednisolone: The active metabolite of prednisone, with similar anti-inflammatory and immunosuppressive properties.

    Methylprednisolone: A more potent derivative with enhanced anti-inflammatory effects.

Uniqueness

Meprednisone acetate is unique due to its specific chemical structure, which provides a balance between potency and side effects. Its acetate ester form enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMUHXEOMZXET-ABQXZQTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911786
Record name 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106-03-2
Record name (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1106-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meprednisone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meprednisone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEPREDNISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14GPV9B997
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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